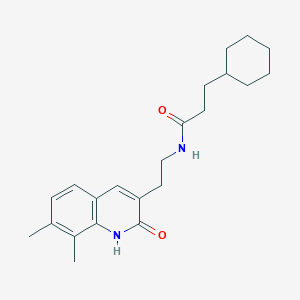

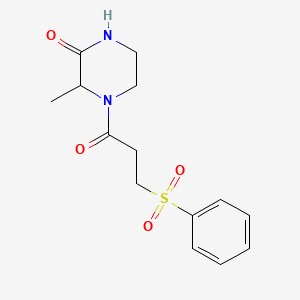

![molecular formula C19H17N3O5 B2744753 6-(2,5-Dimethoxyphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one CAS No. 899968-31-1](/img/structure/B2744753.png)

6-(2,5-Dimethoxyphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(2,5-Dimethoxyphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one, also known as DNP, is a chemical compound that has been extensively researched for its various applications. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 365.36 g/mol. DNP is a pyridazinone derivative and has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Enzymatic Activity and Antioxidant Capacity

2,6-Dimethoxyphenol, a structurally related compound, demonstrates significant utility in the study of oxidase activities of various microbial multicopper proteins. This compound is used as a substrate in spectrophotometric assays to measure laccase activity, which is pivotal in understanding the enzymatic roles these proteins play across different microorganisms (Solano et al., 2001). Furthermore, 2,6-dimethoxyphenol has been utilized in the enzymatic synthesis of dimers with higher antioxidant capacities, leveraging its potential beyond mere activity measurement to the production of bioactive compounds with enhanced antioxidative properties (Adelakun et al., 2012).

Synthetic Chemistry and Molecular Docking

A novel class of pyridazin-3-one derivatives demonstrates a general synthetic route, indicating the versatility of pyridazin-3-one scaffolds in the synthesis of fused azines and highlighting their potential utility in various chemical syntheses (Ibrahim & Behbehani, 2014). Additionally, compounds derived from pyridazin-3-one structures have been investigated for their potential as aldose reductase inhibitors, a key target in managing complications of diabetes, through molecular docking studies. These investigations suggest that such compounds can serve as simplified substrates for the development of new inhibitors, with some showing inhibitory properties comparable to established treatments (Costantino et al., 1999).

Materials Science

The synthesis and characterization of donor-acceptor polymeric electrochromic materials, where pyrido[4,3-b]pyrazine acts as an acceptor unit, underscore the role of pyridazine derivatives in the development of novel materials. These polymers exhibit significant electrochromic properties, including high coloration efficiency and fast response times, making them promising candidates for use in NIR electrochromic devices (Zhao et al., 2014).

Propriétés

IUPAC Name |

6-(2,5-dimethoxyphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5/c1-26-15-6-8-18(27-2)16(11-15)17-7-9-19(23)21(20-17)12-13-4-3-5-14(10-13)22(24)25/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMPQJQYXZDYJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2744672.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenoxypropanamide](/img/structure/B2744673.png)

![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B2744675.png)

![2-Ethyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744677.png)

![1-[({2-[(2-{[(2-Hydroxynaphthalen-1-yl)methylidene]amino}ethyl)disulfanyl]ethyl}imino)methyl]naphthalen-2-ol](/img/structure/B2744682.png)

![2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2744685.png)

![6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2744689.png)

![(4aS,8aR)-4-methyl-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine](/img/no-structure.png)